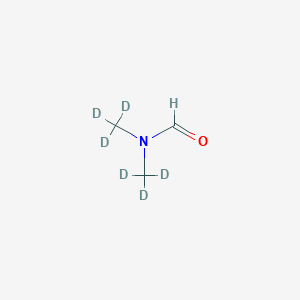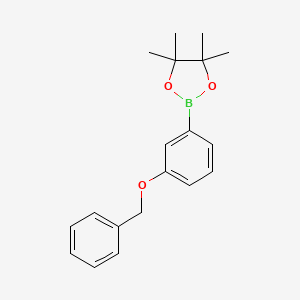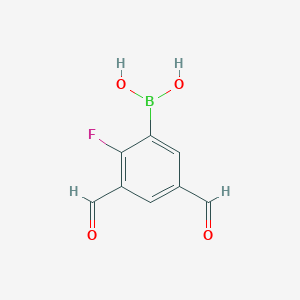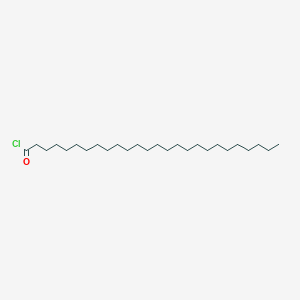![molecular formula C11H8O4S B1340092 [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid CAS No. 41872-96-2](/img/structure/B1340092.png)
[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid is a chemical compound with the molecular formula C11H8O4S and a molecular weight of 236.24 It is known for its unique structure, which includes a benzofuran ring fused with a thioacetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid typically involves the reaction of 2-formylbenzofuran with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thioacetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid group under basic conditions.
Major Products
Oxidation: 2-Formylbenzofuran-3-yl acetic acid.
Reduction: 2-Hydroxymethylbenzofuran-3-yl acetic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzofuran ring may interact with cellular receptors, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran-2-carboxylic acid: Similar structure but lacks the thioacetic acid group.
2-Formylbenzofuran: Lacks the thioacetic acid group.
Thioacetic acid derivatives: Compounds with similar thioacetic acid groups but different aromatic rings.
Uniqueness
[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid is unique due to the combination of the benzofuran ring and the thioacetic acid group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(2-formyl-1-benzofuran-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c12-5-9-11(16-6-10(13)14)7-3-1-2-4-8(7)15-9/h1-5H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELFCJVKECHRLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)


![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)


